molecular formula C23H26N2O4 B2717711 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-19-4

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2717711
CAS No.: 851406-19-4
M. Wt: 394.471
InChI Key: NOHSMVXAJOQMPE-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a benzamide core linked to a quinoline derivative, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate.

    Amidation: The alkylated quinoline derivative is reacted with 4-butoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl halides and bases like sodium hydride are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The methoxy and butoxy groups enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
  • 4-methyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
  • 2-methyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Uniqueness

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

851406-19-4

Molecular Formula

C23H26N2O4

Molecular Weight

394.471

IUPAC Name

4-butoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C23H26N2O4/c1-3-4-13-29-19-8-5-16(6-9-19)22(26)24-12-11-18-14-17-7-10-20(28-2)15-21(17)25-23(18)27/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

NOHSMVXAJOQMPE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O

solubility

not available

Origin of Product

United States

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